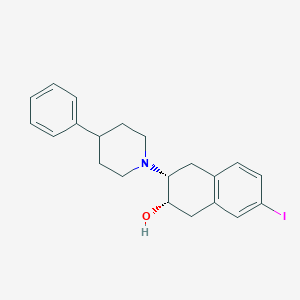
7-Iodobenzovesamicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodobenzovesamicol (IBVM) is a radiolabeled molecule that has been used extensively in scientific research for its ability to selectively bind to and label the vesicular acetylcholine transporter (VAChT). VAChT is responsible for packaging acetylcholine into vesicles in cholinergic neurons, and IBVM can be used to study the distribution and function of these neurons in the brain. In
作用機序
7-Iodobenzovesamicol selectively binds to VAChT in cholinergic neurons, allowing for the visualization and quantification of these neurons in the brain. This binding occurs through the interaction of the iodine atom on 7-Iodobenzovesamicol with the hydrophobic pocket of VAChT. Once bound, 7-Iodobenzovesamicol is taken up into the vesicles where it is retained until the vesicles are released into the synaptic cleft, allowing for the detection of VAChT-containing neurons.
生化学的および生理学的効果
7-Iodobenzovesamicol has been shown to have minimal effects on neurotransmitter release and synaptic transmission, making it an ideal tool for studying the function of cholinergic neurons in the brain. It has also been shown to have low toxicity and minimal side effects, making it safe for use in scientific research.
実験室実験の利点と制限
One of the main advantages of 7-Iodobenzovesamicol is its ability to selectively label and visualize cholinergic neurons in the brain. This allows for the study of the distribution and function of these neurons in various neurological disorders. Another advantage is its low toxicity and minimal side effects, making it safe for use in scientific research. However, one limitation of 7-Iodobenzovesamicol is its short half-life, which limits its use in longitudinal studies. Additionally, 7-Iodobenzovesamicol is expensive to produce and requires specialized equipment for imaging.
将来の方向性
There are several future directions for research involving 7-Iodobenzovesamicol. One area of research is the development of new therapies for neurological disorders that target VAChT. 7-Iodobenzovesamicol can be used to screen potential drugs for their ability to modulate VAChT function. Another area of research is the development of new imaging techniques that can improve the sensitivity and resolution of 7-Iodobenzovesamicol imaging. Finally, there is a need for longitudinal studies using 7-Iodobenzovesamicol to track changes in VAChT function over time in various neurological disorders.
Conclusion
In conclusion, 7-Iodobenzovesamicol is a radiolabeled molecule that has been used extensively in scientific research for its ability to selectively bind to and label VAChT in cholinergic neurons. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 7-Iodobenzovesamicol is a valuable tool for studying the function of cholinergic neurons in the brain and has the potential to lead to new therapies for neurological disorders.
合成法
The synthesis of 7-Iodobenzovesamicol involves the reaction of 7-hydroxybenzovesamicol with iodine monochloride in the presence of acetic acid. The resulting product is purified through a series of chromatographic techniques to obtain the final radiolabeled compound. This synthesis method has been widely used in the production of 7-Iodobenzovesamicol for scientific research purposes.
科学的研究の応用
7-Iodobenzovesamicol has been used in a variety of scientific research applications, particularly in the field of neuroimaging. It has been used to study the distribution and function of cholinergic neurons in the brain, as well as to investigate the role of acetylcholine in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 7-Iodobenzovesamicol has also been used to study the effects of drugs on VAChT function and to develop new therapies for these disorders.
特性
CAS番号 |
156558-61-1 |
|---|---|
製品名 |
7-Iodobenzovesamicol |
分子式 |
C21H24INO |
分子量 |
433.3 g/mol |
IUPAC名 |
(2S,3R)-7-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H24INO/c22-19-7-6-17-13-20(21(24)14-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21+/m1/s1 |
InChIキー |
MTVLLGKCGSPPQQ-RTWAWAEBSA-N |
異性体SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@@H]3O)C=C(C=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I |
その他のCAS番号 |
156558-61-1 |
同義語 |
7-IBVM 7-iodobenzovesamicol 7-iodobenzovesamicol, (-)-stereoisome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



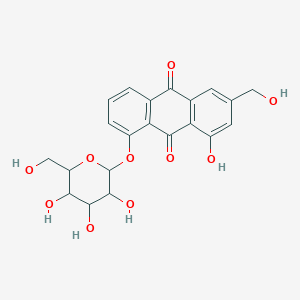
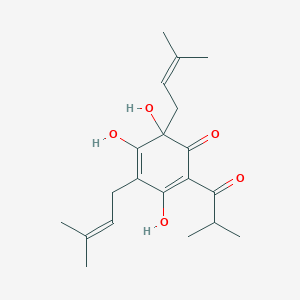
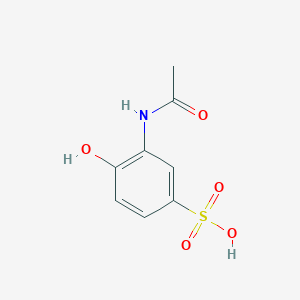
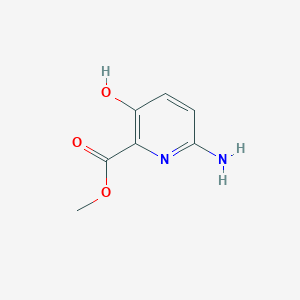
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)
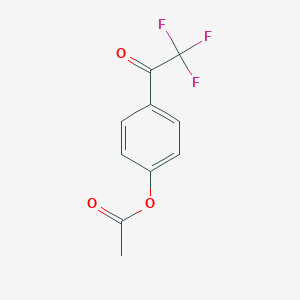

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
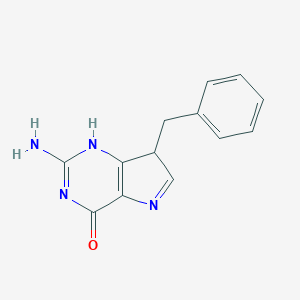
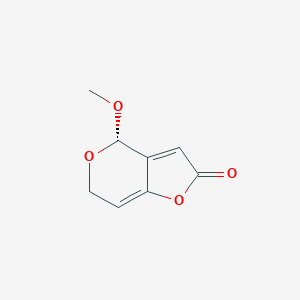
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)